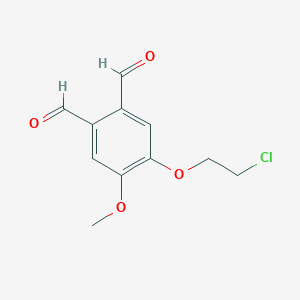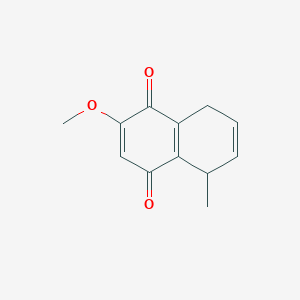
N,3,3-trimethoxy-N-methylcyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N,3,3-trimethoxy-N-methylcyclobutanecarboxamide: is an organic compound with the molecular formula C9H17NO4 It is a derivative of cyclobutanecarboxamide, featuring three methoxy groups and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,3,3-trimethoxy-N-methylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with methanol in the presence of a catalyst to form the corresponding ester. This ester is then reacted with methylamine and methanol under controlled conditions to yield the final product. The reaction conditions often include moderate temperatures and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions: N,3,3-trimethoxy-N-methylcyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N,3,3-trimethoxy-N-methylcyclobutanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of N,3,3-trimethoxy-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
- N-methylcyclobutanecarboxamide
- 3,4,5-trimethoxybenzoic acid
- N,N-diallyl-3,4,5-trimethoxybenzamide
Comparison: N,3,3-trimethoxy-N-methylcyclobutanecarboxamide is unique due to the presence of three methoxy groups and a methyl group on the nitrogen atom. This structural feature distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity. For example, the presence of multiple methoxy groups may enhance its solubility and interaction with specific molecular targets compared to compounds with fewer or no methoxy groups.
特性
CAS番号 |
1080636-92-5 |
|---|---|
分子式 |
C9H17NO4 |
分子量 |
203.24 g/mol |
IUPAC名 |
N,3,3-trimethoxy-N-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C9H17NO4/c1-10(14-4)8(11)7-5-9(6-7,12-2)13-3/h7H,5-6H2,1-4H3 |
InChIキー |
MCHICPMEKADEIK-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)C1CC(C1)(OC)OC)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[1-(Trifluoromethyl)ethenyl]pyridine](/img/structure/B8286118.png)






![1H-Indole, 2-(4-bromophenyl)-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl]-5-methyl-](/img/structure/B8286161.png)


